2-(Aminomethyl)-4,6-difluorophenolhydrochloride
Description
Its synonyms include 4-Amino-2,6-difluorophenol Hydrochloride and Phenol, 4-Amino-2,6-Difluoro-, Hydrochloride (1:1) . The presence of fluorine atoms, known for their electron-withdrawing effects, and the aminomethyl group likely influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C7H8ClF2NO |
|---|---|
Molecular Weight |
195.59 g/mol |
IUPAC Name |
2-(aminomethyl)-4,6-difluorophenol;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H |
InChI Key |
UYPBXCXCAFBFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation Method
- Starting Material: 4-nitro-2,6-difluorophenol
- Catalyst: Palladium on activated carbon (Pd/C, 10%)
- Solvent: Methanol
- Conditions: Hydrogen atmosphere, temperature 60–70°C, pressure 2.25–3.0 MPa (approx. 2250–3000 Torr)
- Duration: 3–5 hours
- 350 g of 4-nitro-2,6-difluorophenol (2 mol) is added to a sealed reaction vessel.
- 2 L of methanol and 19 g of Pd/C catalyst are introduced.
- The system is purged with high-purity hydrogen to replace air, then pressurized to 0.3–0.4 MPa.
- The mixture is heated to 60–70°C under stirring, maintaining hydrogen pressure.
- The reaction proceeds for 3–5 hours until complete reduction of the nitro group to amino.
- Post-reaction, the mixture is cooled, filtered to remove the catalyst, and the filtrate is subjected to vacuum distillation under reduced pressure to isolate 4-amino-2,6-difluorophenol with yields up to 90.1% and purity exceeding 95%.
Reaction Conditions Summary:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Temperature | 60–70°C |
| Pressure | 2.25–3.0 MPa (approx. 2250–3000 Torr) |
| Solvent | Methanol |
| Reaction Time | 3–5 hours |
Alternative Catalytic Systems
Research indicates that replacing Pd/C with other catalysts such as Raney nickel or platinum-based catalysts can optimize yield and selectivity, but Pd/C remains the most prevalent due to its efficiency and ease of handling.
Functionalization to Form 2-(Aminomethyl)-4,6-Difluorophenol
The next step involves introducing the aminomethyl group at the phenolic ring, typically via formylation followed by reductive amination, or directly via nucleophilic substitution strategies.
Reductive Aminomethylation
- React 4-amino-2,6-difluorophenol with formaldehyde or paraformaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.
- The phenolic hydroxyl group can be activated via methylation or other protecting groups if necessary.
- The reaction is conducted under mild acidic conditions (pH 4–6) at room temperature or slightly elevated temperatures (around 50°C).
Reaction Scheme:
$$
\text{4-amino-2,6-difluorophenol} + \text{formaldehyde} \xrightarrow{\text{reducing agent}} \text{2-(Aminomethyl)-4,6-difluorophenol}
$$
- Excess formaldehyde to drive the reaction.
- Mild acid catalysis to facilitate formation of the aminomethyl intermediate.
- Reaction time: 12–24 hours for complete conversion.
Salt Formation
The free base 2-(Aminomethyl)-4,6-difluorophenol is then reacted with hydrochloric acid to form the hydrochloride salt:
2-(Aminomethyl)-4,6-difluorophenol + HCl → 2-(Aminomethyl)-4,6-difluorophenol hydrochloride
This salt form enhances stability, solubility, and ease of handling for pharmaceutical applications.
Summary of Key Reaction Conditions and Data
| Step | Reagents | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|---|---|---|
| Hydrogenation of Nitro Compound | 4-nitro-2,6-difluorophenol, Pd/C | Pd/C (10%) | Methanol | 60–70°C | 2.25–3.0 MPa | 3–5 hours | ~90% | >95% |
| Reductive Aminomethylation | Formaldehyde, NaBH3CN | — | Aqueous or alcoholic | 50°C | — | 12–24 hours | High | Purity depends on purification |
| Salt Formation | HCl | — | Water or ethanol | Room temperature | — | Immediate | Quantitative | Stable hydrochloride |
Notes on Alternative Synthesis Routes and Optimization
- Electrophilic substitution on fluorinated phenols using formaldehyde derivatives under catalysis can be optimized for higher selectivity.
- Use of microwave-assisted synthesis has demonstrated reduced reaction times and improved yields.
- Green chemistry approaches involve employing less toxic solvents and recyclable catalysts, such as supported metal catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4,6-difluorophenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-4,6-difluorophenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-4,6-difluorophenolhydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of fluorine and aminomethyl groups on a phenol scaffold. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Fluorine vs. Chlorine Substitutions : highlights that chloro-substituted analogues (e.g., compound 6) exhibit enhanced fluorescence emission compared to other substituents. Fluorine, being smaller and more electronegative, may reduce steric hindrance but could diminish fluorescence intensity due to weaker electron-withdrawing effects relative to chlorine .
Functional Group Variations: The acetic acid derivative (Table 1) replaces the phenol’s hydroxyl group with a carboxylic acid, altering polarity and hydrogen-bonding capacity .
Pharmacological Relevance: Milnacipran hydrochloride (), while sharing an aminomethyl group, incorporates a cyclopropane ring and diethylcarboxamide, rendering it a serotonin-norepinephrine reuptake inhibitor. This underscores how minor structural changes drastically shift biological activity .
Research Findings and Data Gaps
- Photophysical Properties: While fluorescence data for 2-(Aminomethyl)-4,6-difluorophenol hydrochloride are absent, suggests halogen substituents critically modulate emission properties. Fluorine’s impact here remains speculative but warrants experimental validation.
- Biological Activity: No direct pharmacological data are provided for the target compound. However, analogues like Milnacipran demonstrate the aminomethyl group’s versatility in drug design .
Biological Activity
2-(Aminomethyl)-4,6-difluorophenolhydrochloride is a chemical compound that has garnered attention for its potential biological activity. Understanding its effects, mechanisms, and applications in biological systems is crucial for its development in therapeutic contexts. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Name : this compound
- CAS Number : Not specified in available literature
- Molecular Formula : C8H9ClF2N
- Molecular Weight : 195.61 g/mol
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The compound's structure allows it to engage with active sites of proteins, potentially disrupting their function.
Biological Activity Overview
The compound has shown varying degrees of biological activity across different studies. Below is a summary of key findings from recent research:
Case Studies
- Antimalarial Activity : In a study focusing on antimalarial compounds, this compound exhibited significant inhibitory activity against the enzyme PfIspE, which is crucial for the survival of the malaria parasite. The observed IC50 value was approximately 199 µM, indicating moderate potency against this target .
- Cell-Based Studies : Further investigations revealed that the compound demonstrated a strong cell-based activity against the Plasmodium falciparum strain NF54, with an IC50 value of 2.1 µM. This suggests that the compound not only inhibits isolated enzymes but also affects the viability of the whole organism .
- Safety Profile : Toxicological assessments have indicated that the compound can cause skin irritation upon contact. Its acute toxicity profile suggests caution in handling and application .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-4,6-difluorophenol hydrochloride with high purity?
- Methodological Answer : A Design of Experiments (DoE) approach is critical for optimizing reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Statistical methods like factorial design can minimize experimental runs while maximizing yield and purity. For fluorinated phenol derivatives, nucleophilic aromatic substitution or reductive amination under inert atmospheres is often employed, with purification via recrystallization or HPLC . Computational pre-screening of reaction pathways (e.g., using quantum chemical calculations) can further refine synthetic routes .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride?
- Methodological Answer : Multi-modal characterization is essential:
- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and amine protonation.
- HPLC-MS for purity assessment and detection of byproducts (e.g., dehalogenated analogs).
- X-ray crystallography for definitive stereochemical confirmation, though challenges may arise due to hydrochloride hygroscopicity.
- FTIR to validate functional groups (e.g., -NH₂, phenolic -OH). Cross-referencing with PubChem/CAS data (e.g., InChI keys) ensures consistency .
Q. How should researchers assess the stability of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Forced degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation via HPLC-UV/Vis.
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions.
- Mass balance analysis : Quantify degradation products (e.g., hydrolyzed amines or defluorinated species) . Toxicity data from structurally similar compounds (e.g., nephrotoxicity thresholds in rats) can inform safety protocols .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis mechanism of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to map potential energy surfaces and identify intermediates. Tools like ICReDD’s reaction path search algorithms integrate transition state analysis and solvent effects to predict regioselectivity in fluorinated systems . Pair computational results with experimental validation (e.g., in situ IR spectroscopy) to resolve discrepancies between predicted and observed pathways .
Q. What strategies resolve contradictory data regarding the reactivity of 2-(Aminomethyl)-4,6-difluorophenol hydrochloride in different solvent systems?
- Methodological Answer : Apply multivariate analysis to isolate solvent-specific effects (e.g., dielectric constant, hydrogen-bonding capacity). For example:
- Use Principal Component Analysis (PCA) to correlate solvent properties with reaction rates.
- Validate hypotheses via controlled experiments in deuterated solvents or ionic liquids.
- Cross-check with literature on analogous compounds (e.g., 2,6-difluorophenyl acetic acid derivatives) to identify trends in solvent-polarity-driven reactivity .
Q. What advanced statistical approaches are appropriate for designing experiments to study structure-activity relationships (SAR) of fluorinated phenol derivatives?
- Methodological Answer : Combine response surface methodology (RSM) and machine learning (e.g., random forest regression) to model SAR. Key steps:
- Generate a descriptor library (e.g., Hammett constants for fluorine substituents, logP values).
- Train models on in vitro/in vivo data (e.g., receptor binding affinities, cytotoxicity).
- Validate predictions using leave-one-out cross-validation or bootstrapping . For fluorinated phenols, prioritize descriptors capturing electronic effects (e.g., σₚ values for -F groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
